molecular formula C9H10ClNO3 B11886982 1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride

1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride

Cat. No.: B11886982
M. Wt: 215.63 g/mol
InChI Key: VBYBYIUHGXMNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is a chemical compound with a unique structure that includes a benzodioxole ring fused with an aminoketone group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base . Another approach includes the use of copper-catalyzed coupling reactions followed by bromination with N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

1-(2-amino-1,3-benzodioxol-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C9H9NO3.ClH/c1-5(11)6-2-3-7-8(4-6)13-9(10)12-7;/h2-4,9H,10H2,1H3;1H

InChI Key

VBYBYIUHGXMNMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(O2)N.Cl

Origin of Product

United States

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